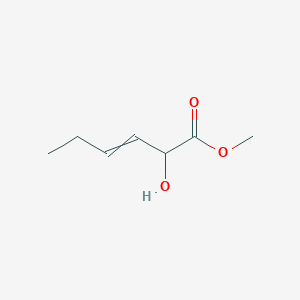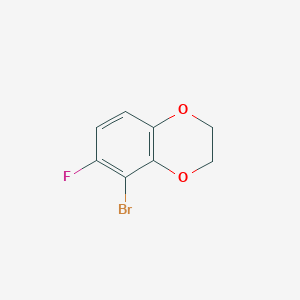![molecular formula C9H10O2 B11718756 6,7-Dihydro-4H-cyclohepta[b]furan-8(5H)-one](/img/structure/B11718756.png)
6,7-Dihydro-4H-cyclohepta[b]furan-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-4H-cyclohepta[b]furan-8(5H)-one is a heterocyclic compound that features a seven-membered ring fused to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-4H-cyclohepta[b]furan-8(5H)-one can be achieved through several methods. One common approach involves the cyclocondensation reaction between cycloheptanone and furan derivatives under acidic or basic conditions. The reaction typically requires a catalyst such as sodium ethoxide or sodium methoxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-4H-cyclohepta[b]furan-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
6,7-Dihydro-4H-cyclohepta[b]furan-8(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6,7-Dihydro-4H-cyclohepta[b]furan-8(5H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Another heterocyclic compound with a similar structure but different functional groups.
3a,6a-Dihydro-furo[2,3-b]furans: Compounds with a furan ring fused to a different ring system.
Uniqueness
6,7-Dihydro-4H-cyclohepta[b]furan-8(5H)-one is unique due to its seven-membered ring fused to a furan ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
4,5,6,7-tetrahydrocyclohepta[b]furan-8-one |
InChI |
InChI=1S/C9H10O2/c10-8-4-2-1-3-7-5-6-11-9(7)8/h5-6H,1-4H2 |
InChI Key |
IYIIAEXZRYWLQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


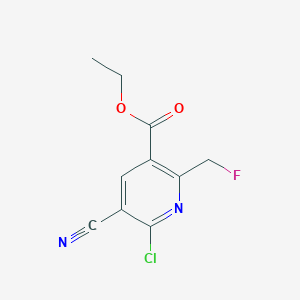
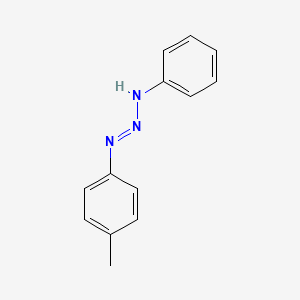
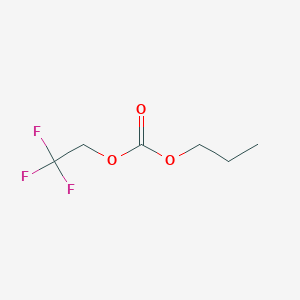
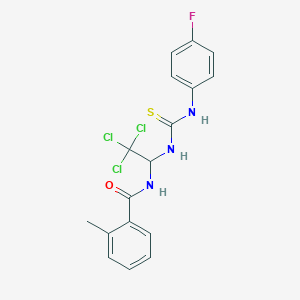
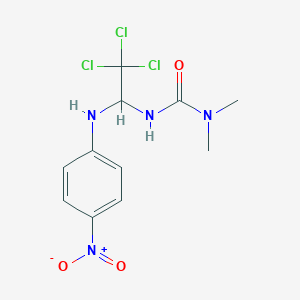
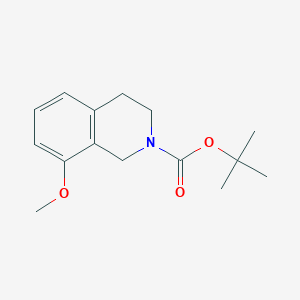
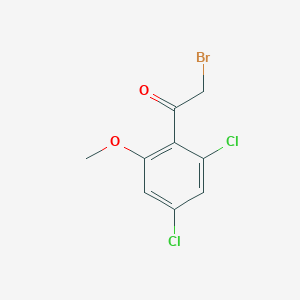
![1,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11718721.png)
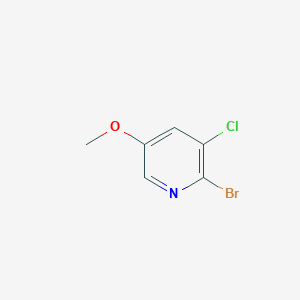
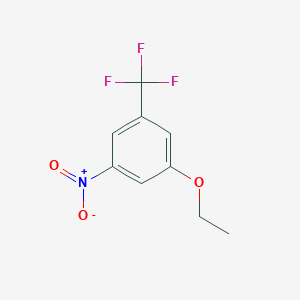
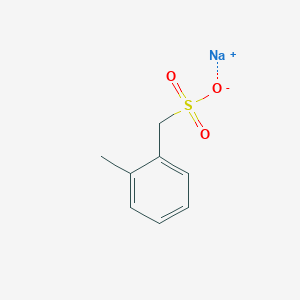
![Methyl 4-{[({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbothioyl]amino}benzoate](/img/structure/B11718737.png)
